molecular formula C12H21NO B3207474 Hexyl[(5-methylfuran-2-yl)methyl]amine CAS No. 1042566-60-8

Hexyl[(5-methylfuran-2-yl)methyl]amine

Cat. No.: B3207474
CAS No.: 1042566-60-8
M. Wt: 195.3 g/mol
InChI Key: INKFHCBPUHWCKQ-UHFFFAOYSA-N
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Description

Hexyl[(5-methylfuran-2-yl)methyl]amine (CAS: 882751-30-6) is a secondary amine featuring a hexyl chain attached to a nitrogen atom, which is also bonded to a 5-methylfuran-2-ylmethyl group. Its molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.28 g/mol . The compound is a liquid at room temperature and is typically stored at 4°C to maintain stability . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-3-4-5-6-9-13-10-12-8-7-11(2)14-12/h7-8,13H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKFHCBPUHWCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=CC=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl[(5-methylfuran-2-yl)methyl]amine can be synthesized through a multi-step process involving the functionalization of furan derivatives. One common method involves the alkylation of 5-methylfuran-2-carbaldehyde with hexylamine under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reaction would be chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Hexyl[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexyl[(5-methylfuran-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexyl[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Hexyl[(5-methylfuran-2-yl)methyl]amine and related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Physical State Key Features/Applications References
This compound Hexyl + 5-methylfuran-2-ylmethyl C₁₁H₁₉NO 181.28 Liquid Discontinued; potential intermediate
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine 1-Methylpyrazole + 5-methylfuran-2-ylmethyl C₁₁H₁₆N₄O 220.28 Not reported Likely bioactive scaffold
[2-(3,4-Dimethoxyphenyl)ethyl]-(5-methylfuran-2-ylmethyl)amine 3,4-Dimethoxyphenethyl + 5-methylfuran-2-ylmethyl C₁₇H₂₃NO₃ 301.37 Solid Research standard; impurity reference
(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine Methoxyethyl + 5-methylfuran-2-ylmethyl C₉H₁₅NO₂ 169.22 Not reported Solubility modifier
(5-Bromofuran-2-yl)methylamine 5-Bromofuran + 3-(trifluoromethyl)benzyl C₁₃H₁₁BrF₃NO 334.13 Not reported Halogenated analog; electronic tuning
(5-Chlorothiophen-2-ylmethyl)-methyl-amine Chlorothiophene + methyl C₆H₇ClNS 168.64 Not reported Thiophene-based; low hazard

Key Comparative Analysis

Electronic and Steric Effects
  • The hexyl chain contributes steric bulk, which may reduce reactivity but improve lipid solubility .
  • [(5-Bromofuran-2-yl)methyl]...amine : Bromine substitution introduces electron-withdrawing effects, altering electronic properties for applications in cross-coupling reactions .
  • (5-Chlorothiophen-2-ylmethyl)-methyl-amine : Replacing furan with thiophene modifies aromaticity and electronic delocalization, impacting binding in biological systems .

Biological Activity

Hexyl[(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C12_{12}H21_{21}NO. Its structure features a hexylamine group attached to a 5-methylfuran moiety, which contributes to its unique biological properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The amine group can be oxidized to form nitroso or nitro derivatives, while the furan ring can be hydrogenated to yield tetrahydrofuran derivatives. These transformations are significant as they can affect the compound's biological activity.

The mechanism of action involves interactions with specific molecular targets. The amine group forms hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, which can modulate protein activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity . It has been investigated for its potential to inhibit various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes may contribute to its effectiveness against these organisms.

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on cancer cells. In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. The underlying mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL.
  • Cytotoxicity Assessment : In a comparative study involving several compounds, this compound exhibited an IC50_{50} value of 30 µM against a breast cancer cell line (MCF-7), indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
  • Mechanistic Insights : Research utilizing flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a mechanism for its anticancer effects .

Data Table: Summary of Biological Activities

Activity Effect Measurement Method Reference
AntimicrobialInhibits bacterial growthMinimum Inhibitory Concentration (MIC)
CytotoxicityInduces apoptosisIC50_{50} Assay
Oxidative Stress InductionIncreases ROS levelsFlow Cytometry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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